molecular formula C8H18Cl2N2 B13035835 (S)-N-Methylquinuclidin-3-aminedihydrochloride

(S)-N-Methylquinuclidin-3-aminedihydrochloride

Cat. No.: B13035835
M. Wt: 213.15 g/mol
InChI Key: DTLYUYLLXSMIRI-YCBDHFTFSA-N
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Description

(S)-N-Methylquinuclidin-3-aminedihydrochloride is a chiral quinuclidine derivative This compound is known for its unique structure, which includes a quinuclidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Methylquinuclidin-3-aminedihydrochloride typically involves the quaternization of quinuclidine with methyl iodide, followed by the conversion to the dihydrochloride salt. The reaction conditions often include:

    Quinuclidine: Starting material.

    Methyl iodide: Alkylating agent.

    Solvent: Typically anhydrous acetone or ethanol.

    Temperature: Room temperature to reflux conditions.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process is optimized for large-scale production, focusing on efficient reaction conditions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: (S)-N-Methylquinuclidin-3-aminedihydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: Commonly with halides.

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Typically with reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Halides like methyl iodide, solvents like acetone.

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Quaternary ammonium salts.

    Oxidation: Corresponding N-oxide derivatives.

    Reduction: Reduced amine derivatives.

Scientific Research Applications

(S)-N-Methylquinuclidin-3-aminedihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Investigated for its role in neurotransmitter modulation.

    Medicine: Explored for potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-N-Methylquinuclidin-3-aminedihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It acts as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways. The compound’s effects are mediated through its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

    Quinuclidine: The parent compound with a similar ring structure.

    N-Methylquinuclidine: A non-chiral analog.

    Quinuclidin-3-ol: A hydroxylated derivative.

Uniqueness: (S)-N-Methylquinuclidin-3-aminedihydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties and biological activity

Properties

Molecular Formula

C8H18Cl2N2

Molecular Weight

213.15 g/mol

IUPAC Name

(3S)-N-methyl-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride

InChI

InChI=1S/C8H16N2.2ClH/c1-9-8-6-10-4-2-7(8)3-5-10;;/h7-9H,2-6H2,1H3;2*1H/t8-;;/m1../s1

InChI Key

DTLYUYLLXSMIRI-YCBDHFTFSA-N

Isomeric SMILES

CN[C@@H]1CN2CCC1CC2.Cl.Cl

Canonical SMILES

CNC1CN2CCC1CC2.Cl.Cl

Origin of Product

United States

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